1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorobenzyl group and a pyrazolyl-pyrazinyl moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea typically involves the following steps:
Formation of the pyrazolyl-pyrazinyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions.
Introduction of the chlorobenzyl group: The intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired chlorobenzyl intermediate.
Urea formation: Finally, the chlorobenzyl intermediate is treated with an isocyanate or a urea derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound could interact with nucleic acids, influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-(pyrazin-2-ylmethyl)urea: Lacks the 1-methyl-1H-pyrazol-4-yl group.
1-(4-chlorobenzyl)-3-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea: Lacks the methyl group on the pyrazole ring.
Uniqueness
1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of both the chlorobenzyl group and the 1-methyl-1H-pyrazol-4-yl-pyrazinyl moiety. This combination may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-24-11-13(9-23-24)16-15(19-6-7-20-16)10-22-17(25)21-8-12-2-4-14(18)5-3-12/h2-7,9,11H,8,10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXKAEGATGJSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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